REACTION_CXSMILES
|
[I:1][C:2]1[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][NH:4][N:3]=1.[CH3:12][C:13]1C=C[C:16](S(O)(=O)=O)=[CH:17][CH:18]=1.C1C[O:26]CC1>>[I:1][C:2]1[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][N:4]([CH:16]2[CH2:17][CH2:18][CH2:13][CH2:12][O:26]2)[N:3]=1
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
IC1=NNC=C1C(=O)OCC
|
Name
|
3,4-DHP
|
Quantity
|
25.71 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.94 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated under vacuum
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Type
|
DISSOLUTION
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Details
|
the residue redissolved in DCM (500 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
The solution was washed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
NaHCO3 (200 mL×2), dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=NN(C=C1C(=O)OCC)C1OCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |